molecular formula C13H10BrClO B7774543 4-Bromophenyl-(2-chlorobenzyl)ether

4-Bromophenyl-(2-chlorobenzyl)ether

Cat. No.: B7774543
M. Wt: 297.57 g/mol
InChI Key: BOWMLVAOJWGXMT-UHFFFAOYSA-N
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Description

4-Bromophenyl-(2-chlorobenzyl)ether is an organic compound with the molecular formula C13H10BrClO and a molecular weight of 297.57 g/mol . This compound is characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the benzyl ether moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenyl-(2-chlorobenzyl)ether can be synthesized through the reaction of 4-bromophenol with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Bromophenol+2-Chlorobenzyl chlorideThis compound\text{4-Bromophenol} + \text{2-Chlorobenzyl chloride} \rightarrow \text{this compound} 4-Bromophenol+2-Chlorobenzyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl-(2-chlorobenzyl)ether undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The aromatic rings can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce aldehydes or ketones.

Scientific Research Applications

4-Bromophenyl-(2-chlorobenzyl)ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl-(2-chlorobenzyl)ether involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The ether linkage allows the compound to fit into hydrophobic pockets within proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromophenyl-(2-chlorobenzyl)ether is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles compared to other similar compounds. This dual halogenation allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-bromo-4-[(2-chlorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWMLVAOJWGXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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